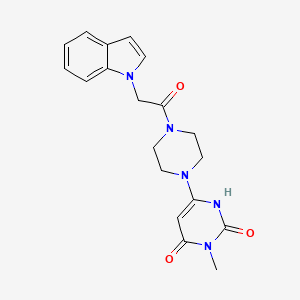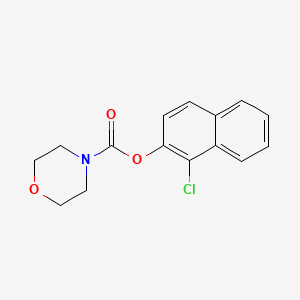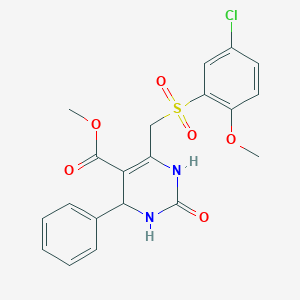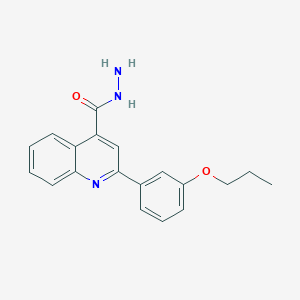
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole group is aromatic and planar, while the sulfonyl group is tetrahedral. The phenylurea group would also contribute to the complexity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole group is electron-rich and could potentially undergo electrophilic aromatic substitution. The sulfonyl group might be susceptible to nucleophilic attack, and the urea group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would need to be determined experimentally .Aplicaciones Científicas De Investigación
Molecular Structure and Chemical Properties
Studies on compounds with similar structural motifs, such as ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, highlight the intricate molecular interactions and conformational dynamics these molecules exhibit. For instance, intramolecular interactions and the spatial arrangement of sulfonyl groups relative to the indole system can significantly influence the molecule's reactivity and interaction with other molecules, such as in the formation of dimers through hydrogen bonding and π–π stacking interactions (K. Chinnakali et al., 2007).
Applications in Optical Imaging and Cancer Detection
The development of water-soluble near-infrared dyes for optical imaging in cancer detection illustrates the potential biomedical applications of complex organic molecules. A dye synthesized via an asymmetric approach, featuring a sulfonate group, demonstrated increased quantum yield and selectivity for bioconjugation, indicating its utility in developing molecular-based beacons for cancer detection (W. Pham, Z. Medarova, A. Moore, 2005).
Neuropharmacological Research
Compounds with an indole core structure have been synthesized and evaluated for their neuropharmacological properties, such as the exploration of 5-HT1D receptor agonist properties. This research provides valuable insights into the molecular features contributing to receptor binding affinity and efficacy, informing the design of novel therapeutic agents (T. Barf et al., 1996).
Fluorescent Molecular Probes
The synthesis of fluorescent solvatochromic dyes incorporating dimethylamino and sulfonyl groups on phenyloxazole demonstrates the application of these molecules in developing sensitive fluorescent probes. These probes can study biological events and processes, leveraging the fluorescence-environment dependence to provide insights into the molecular dynamics within biological systems (Z. Diwu et al., 1997).
Ethylene Production Inhibition in Plant Biology
Research on the inhibition of ethylene production by 1,1-dimethyl-4-(phenylsulfonyl)semicarbazide (DPSS) in carnation flowers underscores the role of sulfonyl-containing compounds in regulating plant growth and senescence. Such compounds can modulate ethylene biosynthesis pathways, offering insights into the design of agricultural chemicals aimed at extending the shelf life of perishable goods (Tomoko Onoue et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-18(16-10-6-7-11-17(16)22(14)2)26(24,25)13-12-20-19(23)21-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDSFOPFXGTSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737608.png)


![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737614.png)
![(4-Methyl-1,3-thiazol-5-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2737616.png)



![N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide](/img/structure/B2737622.png)
